molecular formula C10H9F3N2O3 B12453900 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Cat. No.: B12453900
M. Wt: 262.18 g/mol
InChI Key: SQCRVJCAYRAQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2), and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane is not well-understood. it is believed to interact with molecular targets through its functional groups, such as the nitro and benzoylamino groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)8(6-15(17)18)14-9(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,16)

InChI Key

SQCRVJCAYRAQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.